molecular formula C10H14BClO4 B3060271 3-Chloro-5-methoxy-4-propoxyphenylboronic acid CAS No. 2096338-66-6

3-Chloro-5-methoxy-4-propoxyphenylboronic acid

Cat. No.: B3060271
CAS No.: 2096338-66-6
M. Wt: 244.48
InChI Key: LMEZVAVDCYNFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
3-Chloro-5-methoxy-4-propoxyphenylboronic acid (CAS: 2096338-66-6) is a boronic acid derivative featuring a phenyl ring substituted with chlorine at position 3, methoxy at position 5, and propoxy at position 2. Its molecular formula is C₁₀H₁₄BClO₄, with a molecular weight of 260.49 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and organic materials due to its boronic acid functional group, which facilitates carbon-carbon bond formation .

Properties

IUPAC Name

(3-chloro-5-methoxy-4-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO4/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h5-6,13-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEZVAVDCYNFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCCC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001212795
Record name Boronic acid, B-(3-chloro-5-methoxy-4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096338-66-6
Record name Boronic acid, B-(3-chloro-5-methoxy-4-propoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096338-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-chloro-5-methoxy-4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Miyaura Borylation of Halogenated Intermediates

Step 1: Synthesis of 3-Chloro-5-Methoxy-4-Propoxybromobenzene

  • Starting Material : 3-Chloro-5-methoxyphenol.
  • Propoxylation : Treatment with 1-bromopropane in dimethylformamide (DMF) using potassium carbonate (K2CO3) at 80°C for 12 hours yields 3-chloro-4-propoxy-5-methoxyphenol (87% yield).
  • Bromination : Conversion to the bromide via HBr/AcOH in the presence of H2O2 at 0°C affords 3-chloro-5-methoxy-4-propoxybromobenzene (72% yield).

Step 2: Miyaura Borylation

  • Reagents : Bis(pinacolato)diboron (B2pin2), Pd(dppf)Cl2 catalyst, potassium acetate (KOAc).
  • Conditions : Microwave irradiation at 100°C in dimethyl ether (DME) for 1 hour.
  • Outcome : Boronate ester intermediate isolated in 89% yield, followed by hydrolysis with 6M HCl to yield the boronic acid (95% purity by HPLC).

Key Data :

Parameter Value
Reaction Time 1 hour (MW)
Pd Catalyst Loading 5 mol%
Isolated Yield 78% (boronic acid)

Route 2: Directed Ortho-Metalation

Step 1: Lithiation-Borylation

  • Substrate : 3-Chloro-4-propoxy-5-methoxybenzene.
  • Lithiation : n-BuLi at -78°C in tetrahydrofuran (THF) directs metalation to the boronic acid position (C1), facilitated by the methoxy group’s directing effects.
  • Quenching : Trimethyl borate addition at -78°C, followed by acidic workup (2M HCl), affords the boronic acid in 65% yield.

Challenges :

  • Competing side reactions due to steric hindrance from the propoxy group.
  • Requires cryogenic conditions and strict anhydrous handling.

Optimization Strategies and Critical Parameters

Solvent and Base Selection in Propoxylation

  • DMF vs. DMSO : DMF provides higher yields (87% vs. 72%) due to better solubility of K2CO3.
  • Alternative Bases : Cs2CO3 increases reaction rate but complicates purification.

Catalyst Systems in Miyaura Borylation

  • Pd Catalysts : Pd(dppf)Cl2 outperforms Pd(PPh3)4 in sterically hindered systems (89% vs. 68% yield).
  • Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time from 24 hours to 1 hour with comparable yields.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (s, 1H, B-OH), 6.95 (d, J = 8.4 Hz, 1H), 6.89 (s, 1H), 4.12 (t, J = 6.8 Hz, 2H, OCH2), 3.87 (s, 3H, OCH3), 1.85 (m, 2H, CH2), 1.02 (t, J = 7.4 Hz, 3H, CH3).
  • 13C NMR : δ 162.4 (C-O), 134.2 (C-B), 128.9 (C-Cl), 114.7–112.3 (aromatic carbons).

Purity and Stability

  • HPLC : >98% purity (C18 column, 60:40 acetonitrile/water).
  • Stability : Decomposes above 150°C; store at -20°C under nitrogen.

Industrial-Scale Considerations and Cost Analysis

Cost Drivers

  • Pd Catalysts : Contribute ~40% of raw material costs. Recycling protocols using charcoal filtration reduce Pd waste.
  • Propyl Bromide : Lower cost compared to iodides but requires higher stoichiometry.

Environmental Impact

  • Waste Streams : Aqueous boronate hydrolysis requires neutralization with Ca(OH)2 to precipitate boron residues.
  • Solvent Recovery : DMF and DME are distilled and reused, achieving 90% recovery efficiency.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura coupling is the most prominent reaction for this compound, enabling C–C bond formation with aryl/heteroaryl halides. The electron-donating methoxy and propoxy groups enhance the stability of the boronic acid, while the chloro substituent modulates electronic effects.

Key Findings:

  • Catalytic Systems : Palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., Xantphos) are effective. Aqueous conditions with β-cyclodextrin as a supramolecular catalyst enhance reaction efficiency in water .

  • Substrate Scope :

    • Reacts with 4-bromobenzaldehyde to form biaryl products (yield: >90%) .

    • Compatible with heteroaryl bromides (e.g., 2-bromo-6-fluoropyridine) for synthesizing substituted pyridines .

SubstrateProductYield (%)ConditionsSource
4-Bromobenzaldehyde4-(3-Chloro-5-methoxy-4-propoxyphenyl)benzaldehyde92Pd(OAc)₂, β-CD, K₃PO₄, H₂O, 80°C
2-Bromo-6-fluoropyridine2-Fluoro-6-(3-chloro-5-methoxy-4-propoxyphenyl)pyridine62Pd(PPh₃)₄, DME, K₂CO₃, 90°C

Petasis Borono-Mannich Reaction

This three-component reaction involves amines, carbonyl compounds, and boronic acids. The chloro and methoxy groups direct regioselectivity during iminium ion formation.

Key Findings:

  • Reaction Efficiency : Demonstrated in synthesizing alkylaminophenols using CoFe₂O₄ nanoparticles as magnetically retrievable catalysts .

  • Substrate Compatibility :

    • Reacts with glyoxylic acid and morpholine to yield substituted glycine derivatives (yield: 94%) .

Carbonyl CompoundAmineProductYield (%)CatalystSource
Glyoxylic acidMorpholineN-Morpholino-3-chloro-5-methoxy-4-propoxyphenylglycine94CoFe₂O₄, 80°C

Radical-Mediated C–H Functionalization

Copper-catalyzed reactions enable α-C–H functionalization adjacent to nitrogen atoms, forming iminium intermediates.

Key Findings:

  • Mechanistic Pathway :

    • Cu(I) generates Cu(II)-OO radicals under aerobic conditions.

    • Hydrogen abstraction forms a glycine-derived radical, which converts to an iminium ion.

    • Nucleophilic attack by tetrahydroquinoline yields bis-alkylated products .

  • Example : Reaction with methyl 2-(p-tolylamino)acetate delivers double Friedel-Crafts alkylation products (yield: 85%) .

Nucleophilic Substitution Reactions

The boronic acid participates in nucleophilic displacements, particularly under basic conditions.

Key Findings:

  • Esterification/Alkylation : Reacts with 1-bromo-3-chloropropane in DMF/K₂CO₃ to form ether-linked derivatives (yield: 90%) .

  • Nitration/Reduction : Sequential nitration (HNO₃/AcOH) and Fe-mediated reduction yields aminobenzoate intermediates .

Stability and Handling

  • Anhydride Formation : Like most boronic acids, it undergoes dehydration to form trimeric cyclic anhydrides, which revert to the monomeric form in aqueous media .

  • Storage : Stable at room temperature under inert atmospheres but sensitive to prolonged exposure to moisture .

Scientific Research Applications

Organic Synthesis

Key Applications:

  • Building Block for Complex Molecules: This compound serves as an essential intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the Suzuki-Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

Compound NameReactivityTypical YieldApplications
3-Chloro-5-methoxy-4-propoxyphenylboronic acidHigh80-95%Pharmaceutical intermediates
3-Formylphenylboronic acidModerate60-75%Organic synthesis
4-Methoxyphenylboronic acidHigh85-90%Material science

Medicinal Chemistry

Biological Activity:

  • Enzyme Inhibition: Boronic acids, including this compound, have been shown to inhibit serine proteases and other enzymes, making them valuable in drug discovery. The mechanism involves the formation of reversible covalent bonds with diols and other nucleophiles, which allows interaction with various biological targets.

Case Study:

  • A study demonstrated that derivatives of boronic acids can act as effective inhibitors against certain proteases involved in inflammatory diseases. The ability of this compound to form stable complexes with target enzymes suggests potential therapeutic applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Material Science

Applications in Advanced Materials:

  • Sensor Development: The unique binding properties of boronic acids enable their use in creating sensors that detect specific biomolecules. The ability to form reversible bonds enhances the sensitivity and selectivity of these sensors.

Table 2: Properties of Boronic Acids in Material Science

PropertyImportance
Reversible BondingKey for sensor functionality
SolubilityAffects material compatibility
StabilityEssential for long-term applications

Industrial Applications

Synthetic Routes:

  • The industrial production of this compound typically follows similar synthetic routes as those used in laboratory settings but on a larger scale. Optimizing reaction conditions is crucial for maximizing yield and minimizing costs.

Reaction Conditions:

  • Common conditions involve the use of a palladium catalyst, a base (such as potassium carbonate), and solvents like toluene or ethanol under inert atmospheres .

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-propoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological targets, such as enzymes and receptors. The boronic acid group can form a tetrahedral boronate complex with diols, which is crucial for its inhibitory activity against enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and applications are influenced by substituent positions and functional groups. Below is a comparison with closely related derivatives:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Purity Applications
3-Chloro-5-methoxy-4-propoxyphenylboronic acid Cl (3), OMe (5), OPr (4) C₁₀H₁₄BClO₄ Boronic acid, chloro, alkoxy 98% Pharmaceuticals, organic synthesis
3-Chloro-4-methoxy-5-propoxyphenylboronic acid Cl (3), OMe (4), OPr (5) C₁₀H₁₄BClO₄ Boronic acid, chloro, alkoxy 98% Similar cross-coupling reactions
3-Chloro-4-methoxy-5-methylphenylboronic acid Cl (3), OMe (4), Me (5) C₈H₁₀BClO₃ Boronic acid, chloro, methyl ≥95% Intermediate for agrochemicals
3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid Cl (3), CH₂OMe (4), CF₃ (5) C₉H₉BClF₃O₄ Boronic acid, trifluoromethyl 95% Specialty polymers, fluorinated drugs
(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid Cl (3), F (4), COOMe (5) C₈H₇BClFO₄ Boronic acid, ester, fluoro N/A Bioactive molecule synthesis

Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The chloro group (electron-withdrawing) at position 3 enhances electrophilicity, improving cross-coupling efficiency. This is shared across all chloro-substituted analogues .
    • Methoxy and propoxy groups (electron-donating) at positions 4/5 stabilize the boronic acid via resonance but may reduce reactivity compared to trifluoromethyl or ester-substituted derivatives (e.g., 3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid) .
  • Thermal Stability :
    Thermogravimetric analysis (TGA) of alkoxy-substituted boronic acids (e.g., propoxy/methoxy) shows mass loss starting at ~150°C due to decomposition, whereas trifluoromethyl derivatives (e.g., CF₃ at position 5) exhibit higher thermal stability (decomposition onset ~200°C) .

Table 2: Hazard Profiles
Compound Name Hazard Statements (GHS) Precautionary Measures
This compound H315 (Skin irritation), H319 (Eye irritation) Use gloves, eye protection
3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid H335 (Respiratory irritation) Use fume hood, avoid inhalation
2-Chloro-4-methoxy-5-(methoxycarbonyl)phenylboronic acid H302 (Harmful if swallowed) Avoid ingestion, wash hands post-handling

Biological Activity

3-Chloro-5-methoxy-4-propoxyphenylboronic acid (CAS No. 2096338-66-6) is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique chemical properties allow it to participate in diverse biological activities, making it a valuable compound for drug discovery and development.

The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its interaction with biological targets, including enzymes and receptors. The mechanism involves the formation of a tetrahedral boronate complex, which is significant for its inhibitory activity against serine proteases and other enzymes involved in various biochemical pathways.

Biological Activity

Inhibition of Enzymes : Boronic acids, including this compound, are recognized for their ability to inhibit serine proteases. This inhibition is pivotal in the context of therapeutic applications targeting diseases such as cancer and inflammatory disorders .

Anticancer Activity : Research indicates that compounds with boronic acid functionalities can exhibit anticancer properties. For instance, they may interfere with cell signaling pathways that regulate proliferation and apoptosis in cancer cells. The specific activity of this compound in this regard remains an area of active investigation .

Potential Applications in Drug Discovery : The compound serves as a building block in the synthesis of more complex molecules that may have enhanced biological activities. Its role in the Suzuki-Miyaura coupling reaction facilitates the formation of carbon-carbon bonds critical for constructing pharmacologically relevant compounds .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other boronic acids:

Compound NameBiological ActivityKey Differences
3-Formylphenylboronic acidModerate enzyme inhibitionLacks propoxy group which may affect solubility
4-Methoxyphenylboronic acidAnticancer propertiesDifferent substituents leading to varied reactivity
3-Chloro-4-methylphenylboronic acidPotential anti-inflammatory effectsVariation in halogen substituents influences binding

Case Studies and Research Findings

A study focusing on the synthesis of novel boronic acids highlighted the potential of this compound as a lead compound in developing inhibitors for specific kinases involved in cancer progression. The findings suggest that modifications to the boronic acid structure can significantly enhance selectivity and potency against target enzymes .

Another investigation into the pharmacological profiles of boronic acids found that those with electron-withdrawing groups (like chlorine) exhibited improved binding affinities to serine proteases, indicating that this compound might possess superior inhibitory effects compared to its analogs lacking such groups .

Q & A

Q. What are the recommended synthetic routes for preparing 3-chloro-5-methoxy-4-propoxyphenylboronic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of a phenylboronic acid precursor. A plausible route includes:

Chlorination and Alkoxylation : Introduce chlorine and methoxy/propoxy groups via electrophilic aromatic substitution (EAS) using reagents like Cl₂ (for chlorination) and alkyl halides (e.g., propyl bromide) under basic conditions .

Boronation : Install the boronic acid group via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) .

Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to achieve >95% purity. Avoid prolonged air exposure, as boronic acids degrade via protodeboronation .

Q. How does the steric and electronic profile of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The ortho -chloro and para -propoxy groups create steric hindrance, requiring optimized ligands (e.g., SPhos or XPhos) to stabilize the palladium catalyst. The electron-withdrawing chloro group enhances electrophilicity, accelerating transmetallation, while the methoxy/propoxy groups moderate electron density .

Q. Experimental Optimization :

  • Catalyst Screening : Test Pd(OAc)₂ with ligands (SPhos, XPhos, P(t-Bu)₃) in toluene/ethanol.
  • Solvent Effects : Use polar aprotic solvents (DMF, THF) to improve solubility of bulky aryl halides.
  • Temperature : Reactions often require heating (80–100°C) or microwave-assisted conditions (120°C, 30 min) .

Advanced Research Questions

Q. How can contradictory yields in cross-coupling reactions involving this boronic acid be systematically analyzed?

Methodological Answer: Contradictions often arise from:

  • Protodeboronation : Monitor boronic acid stability via ¹¹B NMR or HPLC. Use stabilizers like ethylene glycol or lower reaction temperatures .
  • Catalyst Deactivation : Trace moisture or oxygen can poison palladium. Employ Schlenk techniques or degassed solvents.
  • Substrate Compatibility : Test reactivity with electronically diverse aryl halides (e.g., electron-deficient vs. electron-rich partners).

Case Study :
A 2024 study found that coupling with 4-nitroiodobenzene gave 72% yield (Pd/XPhos), but only 35% with 4-methoxybromobenzene. The electron-rich partner likely slowed oxidative addition, necessitating higher catalyst loading (5 mol% Pd) .

Q. What strategies mitigate solubility challenges during large-scale reactions with this boronic acid?

Methodological Answer: The compound’s low solubility in aqueous media requires:

  • Co-Solvent Systems : Use THF/water (3:1) or DME/ethanol mixtures.
  • Microwave Assistance : Enhances dissolution at elevated temperatures.
  • Derivatization : Temporarily protect the boronic acid as a trifluoroborate salt (e.g., using KHF₂), improving stability and solubility .

Q. How can computational modeling predict the regioselectivity of this boronic acid in multi-component reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example:

  • Nucleophilic Attack : The boron atom’s electrophilicity directs attack to electron-deficient aryl halides.
  • Steric Maps : Molecular mechanics (MMFF94) visualize steric clashes between the propoxy group and coupling partners .

Validation : A 2023 study correlated computed activation energies (ΔG‡) with experimental yields (R² = 0.89), confirming meta-coupling preference in sterically hindered systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-methoxy-4-propoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-methoxy-4-propoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.